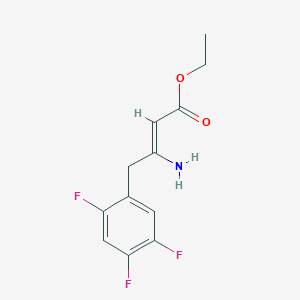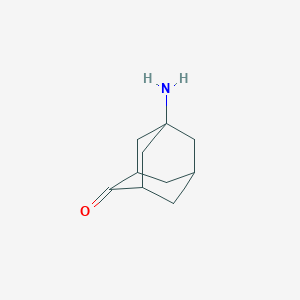
5-Aminoadamantan-2-one
Descripción general
Descripción
5-Aminoadamantan-2-one, also known as memantine, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has since been extensively studied for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Affinity for Sigma Binding Site in Human Cortex
5-Aminoadamantan-2-one and its derivatives, such as memantine and amantadine, have been investigated for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. These compounds, clinically used for various purposes including anti-dementia and antiviral treatments, have shown varying affinities, with Ki values indicating their potential interaction with the sigma binding site and the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor (Kornhuber, Schoppmeyer, & Riederer, 1993).
Neuroprotective Effects in Glial Cells
Aminoadamantanes like amantadine and memantine have been studied for their effects on the production of glial cell line-derived neurotrophic factor (GDNF) in glial cells. These compounds showed potential in increasing GDNF levels, which could contribute to their neuroprotective properties, particularly relevant in the treatment of Parkinson's and Alzheimer's diseases (Caumont, Octave, & Hermans, 2006).
Antiviral Activity
1-Aminoadamantan-2-one derivatives have been evaluated for their antiviral activities, particularly against influenza viruses. Some derivatives demonstrated marked activity against various influenza strains, suggesting a mechanism of action related to the M2 ion channel of the influenza A virus (Kolocouris et al., 1996).
Antiproliferative Potential
Aminoadamantane derivatives have been synthesized and tested for their antiproliferative properties. Significant differences in activity were observed between various derivatives, indicating potential applications in cancer research (Papanastasiou et al., 2013).
Inhibition of Influenza Virus Multiplication
Aminoadamantane has shown effectiveness in inhibiting the multiplication of influenza A viruses in various settings, including cell cultures and experimental animals. Studies have investigated its prophylactic effects, particularly during influenza epidemics (Oxford et al., 1970).
Application in Cerebral Coma Therapy
1,3-Dimethyl-5-aminoadamantane (memantine) has been used in therapeutic settings for patients in coma with brain stem symptoms, showing effects in the reduction of spontaneous rhythmic discharges and stimulus-dependent stretch movements in electromyographic studies (Miltner, 1982).
Conjugates with Carbazole Derivatives for AD Treatment
Conjugates of aminoadamantane and carbazole derivatives have been synthesized as potential multitarget therapeutic agents for treating neurodegenerative diseases. These compounds interact with various targets crucial in the development of neurodegenerative diseases, showing properties such as inhibiting butyrylcholinesterase and blocking NMDA receptors (Bachurin et al., 2017).
Propiedades
IUPAC Name |
5-aminoadamantan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKMQRDMLOJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

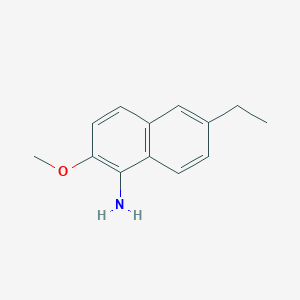
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)

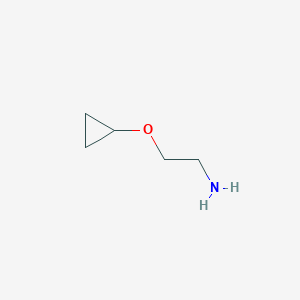

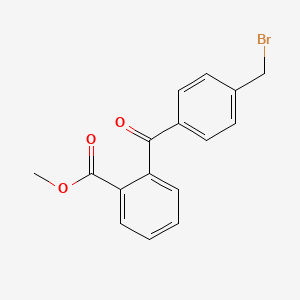
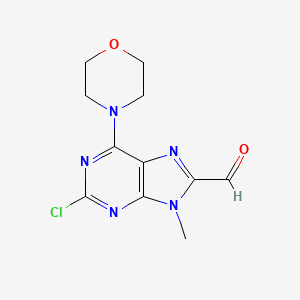

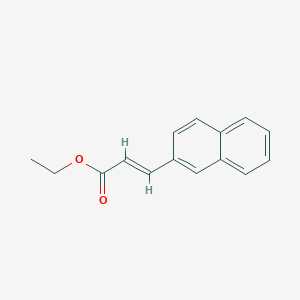
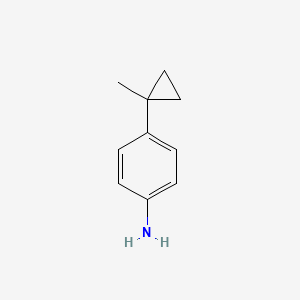
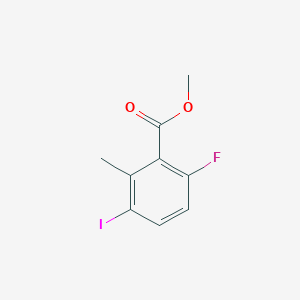
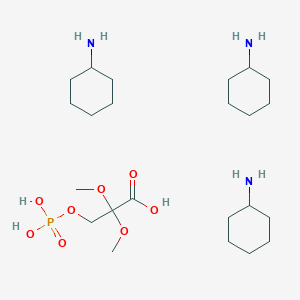
![7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3214684.png)
